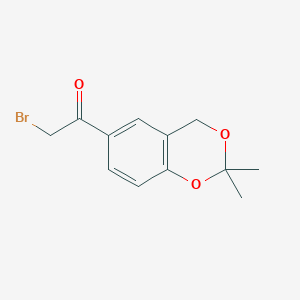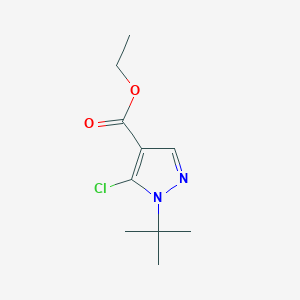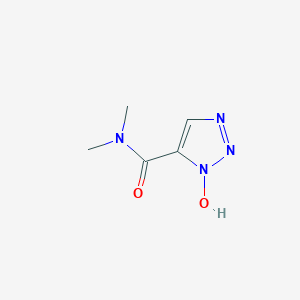
3-Hydroxy-N,N-dimethyltriazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-N,N-dimethyltriazole-4-carboxamide, also known as HDMTC, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. HDMTC belongs to the class of triazole carboxamide derivatives, which have been found to exhibit a broad range of biological activities, including anticancer, antimicrobial, and antiviral properties.
Aplicaciones Científicas De Investigación
3-Hydroxy-N,N-dimethyltriazole-4-carboxamide has been found to exhibit a broad range of biological activities, including anticancer, antimicrobial, and antiviral properties. Several studies have reported the potential of 3-Hydroxy-N,N-dimethyltriazole-4-carboxamide as a novel anticancer agent, which induces apoptosis in cancer cells by activating the caspase pathway. Moreover, 3-Hydroxy-N,N-dimethyltriazole-4-carboxamide has been shown to inhibit the growth of various bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents. Additionally, 3-Hydroxy-N,N-dimethyltriazole-4-carboxamide has been found to exhibit antiviral activity against several viruses, including HIV-1, herpes simplex virus type 1, and influenza A virus.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-N,N-dimethyltriazole-4-carboxamide is not fully understood, but several studies have suggested that it induces apoptosis in cancer cells by activating the caspase pathway. Caspases are a family of cysteine proteases that play a crucial role in the regulation of apoptosis. 3-Hydroxy-N,N-dimethyltriazole-4-carboxamide has been found to activate caspase-3 and caspase-9, leading to the cleavage of various cellular proteins and ultimately resulting in cell death.
Biochemical and Physiological Effects
3-Hydroxy-N,N-dimethyltriazole-4-carboxamide has been found to exhibit several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. Moreover, 3-Hydroxy-N,N-dimethyltriazole-4-carboxamide has been shown to inhibit the growth of various bacterial and fungal strains by disrupting their cell membranes and inhibiting their metabolic pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Hydroxy-N,N-dimethyltriazole-4-carboxamide has several advantages as a research tool, including its broad range of biological activities, low toxicity, and easy synthesis. However, there are also some limitations to its use in lab experiments, including its poor solubility in water and its potential instability under certain conditions.
Direcciones Futuras
There are several future directions for research on 3-Hydroxy-N,N-dimethyltriazole-4-carboxamide, including the development of new synthetic methods for its production, the investigation of its potential as a novel anticancer agent, and the exploration of its mechanism of action. Moreover, further studies are needed to determine the optimal conditions for its use in lab experiments and to evaluate its potential for use in clinical applications.
Conclusion
In conclusion, 3-Hydroxy-N,N-dimethyltriazole-4-carboxamide is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. Its broad range of biological activities, including anticancer, antimicrobial, and antiviral properties, make it a promising candidate for the development of new therapeutic agents. Further research is needed to fully understand its mechanism of action and to evaluate its potential for use in clinical applications.
Métodos De Síntesis
The synthesis of 3-Hydroxy-N,N-dimethyltriazole-4-carboxamide involves the reaction of dimethylformamide dimethylacetal with 5-amino-1,2,4-triazole-3-carboxylic acid, followed by the addition of acetic anhydride and sodium acetate. The resulting product is purified by recrystallization and characterized by various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Propiedades
Número CAS |
198754-70-0 |
|---|---|
Nombre del producto |
3-Hydroxy-N,N-dimethyltriazole-4-carboxamide |
Fórmula molecular |
C5H8N4O2 |
Peso molecular |
156.14 g/mol |
Nombre IUPAC |
3-hydroxy-N,N-dimethyltriazole-4-carboxamide |
InChI |
InChI=1S/C5H8N4O2/c1-8(2)5(10)4-3-6-7-9(4)11/h3,11H,1-2H3 |
Clave InChI |
OGHRIUNYEXRKKE-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1=CN=NN1O |
SMILES canónico |
CN(C)C(=O)C1=CN=NN1O |
Sinónimos |
1H-1,2,3-Triazole-5-carboxamide,1-hydroxy-N,N-dimethyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






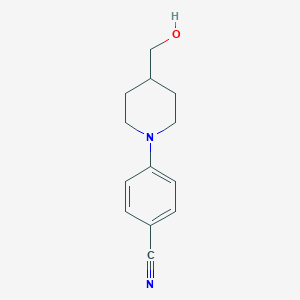
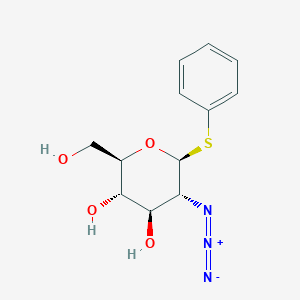

![6-(Pyridin-2-yl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B177955.png)
![Spiro[cyclopentane-1,3-[3H]pyrrolo[1,2-c]imidazol]-1(2H)-one, tetrahydro-(9CI)](/img/structure/B177956.png)
